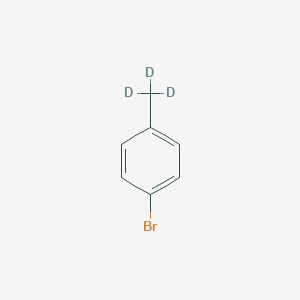

4-Bromotoluene (Methyl D3)

Vue d'ensemble

Description

4-Bromotoluene, also known as 1-Bromo-4-methylbenzene, is a p-substituted aryl bromide . It is used as a solvent and starting material for organic synthesis and is found in paints, paint thinners, glues, and other products .

Synthesis Analysis

4-Bromotoluene can be synthesized from aniline derivatives using molecular bromine . This one-pot reaction affords aryl bromides from corresponding electron-rich anilines in moderate to excellent yields without isolation of diazonium salts . Another synthesis process involves diazotization and replacement of p-toluidine .Molecular Structure Analysis

The molecular formula of 4-Bromotoluene is C7H7Br . It has an average mass of 171.035 Da and a monoisotopic mass of 169.973099 Da .Chemical Reactions Analysis

4-Bromotoluene was used in the synthesis of ketones by Cu/Pd-catalyzed decarboxylative cross-coupling reaction . It also undergoes Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .Physical And Chemical Properties Analysis

4-Bromotoluene has a melting point of 26-29 °C and a boiling point of 184 °C . Its density is 1.39 g/mL at 25 °C and it has a refractive index of 1.549 . It is a white crystalline low melting mass, soluble in ethanol, ether, and benzene, but insoluble in water .Applications De Recherche Scientifique

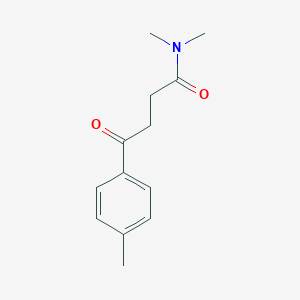

Synthesis of Ketones

4-Bromotoluene (Methyl D3): is used in the synthesis of ketones through Cu/Pd-catalyzed decarboxylative cross-coupling reactions . Ketones are important in various fields, including pharmaceuticals and perfumery.

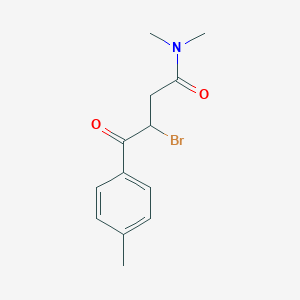

Heck Reaction

It is also a reactant in the Heck reaction, which is used to form carbon-carbon bonds between aryl halides and alkenes . This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.

Safety and Hazards

Mécanisme D'action

Mode of Action

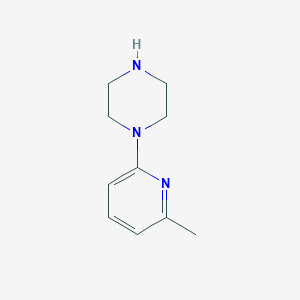

4-Bromotoluene undergoes C-O coupling reaction with 2,4-dimethylphenol catalyzed by the CuI/K2CO3/phen system . It also participates in Suzuki coupling reaction with non-fluorescent phenylboronic acid (PBA) in the presence of palladium (II) acetate as a catalyst . Furthermore, it undergoes Palladium catalyzed C-N cross-coupling reaction with piperidine in a microstructured continuous reactor . It has also been reported to undergo Heck reaction with styrene in the presence of in situ generated palladium complexes of phosphine-functionalized N-heterocyclic carbene ligands .

Result of Action

The methyl group may also be partially oxidized to form bromobenzaldehyde .

Action Environment

3 °C and a vapor pressure of 1.15 mm Hg . These properties may influence its stability and efficacy under different environmental conditions.

Propriétés

IUPAC Name |

1-bromo-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701304707 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22328-44-5 | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22328-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methyl-d3)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701304707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

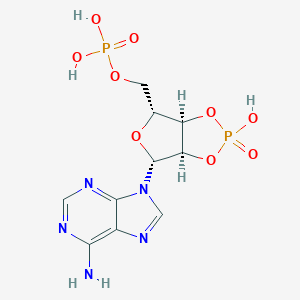

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)